2,3,4,6-Tetra-O-acetyl-D-glucopyranose
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Overview
Description
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is widely used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in carbohydrate metabolism .
Mode of Action
It’s known that acetylated glucopyranoses can undergo deacetylation and dealkylation . These processes might influence the interaction of the compound with its targets.
Biochemical Pathways
Glucopyranoses and their derivatives are known to play a significant role in various biochemical processes, including energy production and storage .
Result of Action
Glucopyranoses and their derivatives are known to be involved in various biological processes, including energy production, signal transduction, and cell-cell communication .
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-D-glucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is involved in the production of inositol phosphates, crucial for cell signaling . Additionally, this compound is used in the preparation of anionic surfactants, which are essential in various biochemical applications .
Cellular Effects
This compound influences various cellular processes by acting as a substrate for enzymatic reactions. It affects cell signaling pathways by participating in the synthesis of inositol phosphates, which are key regulators of cellular functions . Furthermore, this compound can impact gene expression and cellular metabolism by modulating the activity of enzymes involved in glucose metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it serves as a substrate for inositol synthase, facilitating the production of inositol phosphates . The acetyl groups on the molecule enhance its binding affinity and stability, allowing it to effectively participate in biochemical reactions . Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can undergo hydrolysis in the presence of water, leading to the formation of D-glucose and acetic acid . Long-term studies have shown that the compound maintains its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, it may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It interacts with enzymes such as inositol synthase and glucose-6-phosphate dehydrogenase, influencing the production of inositol phosphates and glucose-6-phosphate . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s acetyl groups enhance its solubility, allowing it to diffuse more easily across cellular membranes . It can accumulate in specific cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it participates in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments, such as the cytoplasm, endoplasmic reticulum, and Golgi apparatus, through targeting signals and post-translational modifications . Its localization can affect its activity and function, enabling it to participate in localized biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose typically involves the acetylation of D-glucose. One common method is to react D-glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetraacetylated product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete acetylation. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield D-glucose.
Glycosylation: It can react with alcohols to form glycosides.
Reduction: The compound can be reduced to form deacetylated derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed using acidic or basic conditions.
Glycosylation: Often involves the use of catalysts such as Lewis acids.
Reduction: Commonly employs reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces D-glucose.
Glycosylation: Yields glycosides.
Reduction: Results in deacetylated glucose derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Applied in the production of biodegradable polymers and as a precursor for other industrial chemicals
Comparison with Similar Compounds
1-Thio-β-D-glucose tetraacetate: Similar in structure but contains a sulfur atom instead of an oxygen atom at the anomeric position.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar acetylation pattern but with benzyl groups instead of acetyl groups.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Contains an acetamido group at position 2.
Uniqueness: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is unique due to its specific acetylation pattern, which provides protection to the hydroxyl groups while allowing selective reactions at other positions. This makes it a valuable intermediate in carbohydrate chemistry and various industrial applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RQICVUQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the anomeric center reactivity in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses?
A: Research on the iodination of monosaccharide derivatives [] shows that the anomeric center in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses exhibits varying reactivity depending on the substituent at the C-1 position. The rate of iodination decreases in the order: OAc > OBz ≈ OH >> OCH3. This selectivity is crucial for targeted modifications and synthesis of specific carbohydrate derivatives.
Q2: Can 2,3,4,6-Tetra-O-acetyl-D-glucopyranose be used to synthesize other important carbohydrate derivatives?
A: Yes, this compound serves as a versatile precursor for synthesizing various carbohydrate derivatives. For example, it can be converted to 2,3,4,6-tetra-O-acetyl-1-O-(methylthio)thiocarbonyl-D-glucopyranose through phase transfer methods []. This derivative is useful in carbohydrate chemistry for its ability to undergo further transformations.
Q3: Are there specific reaction conditions that favor the formation of particular derivatives from this compound?
A: Absolutely. The reaction conditions significantly influence the outcome of derivatization reactions. In the iodination study [], iodotrimethylsilane generated in situ was key for selective iodine introduction. Additionally, the choice of protecting groups on the sugar molecule, such as acetyl or benzoyl groups [], plays a vital role in directing the reaction pathway towards desired products.
Q4: Can this compound be used in the synthesis of naturally occurring compounds?
A: Yes, research shows that this compound can be employed in the synthesis of naturally occurring compounds like rothindin, an isoflavone glycoside []. The reaction utilizes 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose and 7-hydroxy-3′,4′-methylenedioxyisoflavone (ψ-baptigenin) under specific conditions to produce the desired glycoside.
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